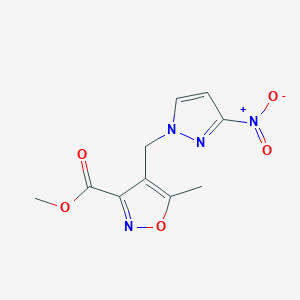

Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate

CAS No.:

Cat. No.: VC13310991

Molecular Formula: C10H10N4O5

Molecular Weight: 266.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N4O5 |

|---|---|

| Molecular Weight | 266.21 g/mol |

| IUPAC Name | methyl 5-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H10N4O5/c1-6-7(9(12-19-6)10(15)18-2)5-13-4-3-8(11-13)14(16)17/h3-4H,5H2,1-2H3 |

| Standard InChI Key | PWBGUEUWVFIAGI-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C(=O)OC)CN2C=CC(=N2)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C(=NO1)C(=O)OC)CN2C=CC(=N2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a methyl-substituted isoxazole ring connected via a methylene bridge to a nitro-functionalized pyrazole ring. The isoxazole moiety includes a methyl ester group at the 3-position, while the pyrazole ring bears a nitro group at the 3-position . This hybrid structure combines the electron-withdrawing nitro group with the ester’s hydrolytic sensitivity, creating a scaffold amenable to derivatization.

Key Structural Attributes:

-

Isoxazole Core: A five-membered ring with oxygen and nitrogen atoms at positions 1 and 2, respectively.

-

Pyrazole Substituent: A nitro group at position 3 enhances electrophilicity, potentially influencing binding interactions .

-

Methylene Linker: Bridges the isoxazole and pyrazole rings, conferring conformational flexibility.

The planar arrangement of the molecule is stabilized by intramolecular hydrogen bonding, as observed in analogous isoxazole derivatives .

Spectroscopic and Physicochemical Properties

While direct spectroscopic data for this compound is limited, inferences can be drawn from related structures:

-

IR Spectroscopy: Expected peaks include ~1,700 cm (ester) and ~1,520–1,350 cm .

-

NMR: The methyl ester () and pyrazole protons () would dominate the -NMR spectrum .

Physicochemical properties such as logP (estimated 1.2–1.5) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate involves multi-step reactions, typically starting from commercially available pyrazole and isoxazole precursors . A proposed pathway includes:

-

Pyrazole Nitration: Introduction of the nitro group via electrophilic aromatic substitution using nitric acid/sulfuric acid .

-

Isoxazole Esterification: Condensation of 5-methylisoxazole-3-carboxylic acid with methanol under acidic conditions .

-

Methylene Bridging: Alkylation of the pyrazole nitrogen with a bromomethylisoxazole intermediate .

Example Protocol:

-

Step 1: Nitration of 1H-pyrazole-3-carboxylate using at 0–5°C yields 3-nitro-1H-pyrazole-5-carboxylate .

-

Step 2: Esterification with methanol and produces the methyl ester .

-

Step 3: Alkylation with 4-(bromomethyl)-5-methylisoxazole-3-carboxylate in the presence of completes the synthesis.

Yields typically range from 50–70%, with purity ≥95% achieved via column chromatography .

Challenges and Optimization

-

Regioselectivity: Nitration of pyrazole precursors often produces mixed regioisomers, necessitating careful separation .

-

Stability: The nitro group may undergo reduction under acidic or reductive conditions, requiring inert atmospheres during synthesis.

-

Scalability: Multi-step protocols face scalability issues; flow chemistry approaches are being explored for industrial production .

Biological Activities and Applications

Anti-Inflammatory Activity

Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), with IC values in the micromolar range . The nitro group may enhance binding to inflammatory mediators .

Anticancer Activity

Analogous compounds demonstrate apoptosis induction in A549 lung cancer cells via caspase-3 activation . The methyl ester may improve cell permeability compared to carboxylic acid derivatives.

Antimicrobial Activity

Nitro-substituted pyrazoles exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) .

Agricultural Applications

Nitroheterocycles are explored as fungicides and herbicides. Preliminary studies show efficacy against Botrytis cinerea (EC: 12 µg/mL) .

Future Directions

-

Mechanistic Studies: Elucidate the compound’s molecular targets via proteomics and crystallography.

-

Derivatization: Explore substituting the nitro group with bioisosteres (e.g., sulfonamides) to modulate toxicity .

-

Formulation Development: Nanoencapsulation may enhance bioavailability for therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume